![molecular formula C11H17NO3 B3166533 Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 912468-67-8](/img/structure/B3166533.png)

Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Vue d'ensemble

Description

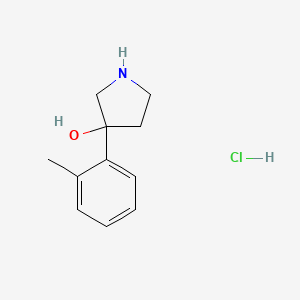

“Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a chemical compound with the molecular formula C11H17NO3 . It is related to “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate”, which has the molecular formula C9H15NO3 .

Molecular Structure Analysis

The molecular weight of “this compound” is 211.258 . For the related compound “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate”, the molecular weight is 185.22 .Physical And Chemical Properties Analysis

The related compound “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a liquid . Its specific gravity is 1.10 and its refractive index is 1.46 .Applications De Recherche Scientifique

Scalable Synthesis

An efficient and scalable synthesis route for enantiomerically pure tert-butyl derivatives of azabicyclo compounds has been developed. This approach starts from commercially available chiral lactones and includes key steps such as epimerization and hydrolysis to avoid tedious purification processes, facilitating the production of these compounds in kilogram quantities for further research and development applications (Maton et al., 2010).

Stereoisomer Synthesis

Research has led to the development of synthetic pathways for all four stereoisomers of certain azabicyclohexane carboxylic acids. These pathways offer significant improvements over previous methods, enabling the synthesis of these complex structures with better control over stereochemistry (Bakonyi et al., 2013).

Stereoselective Synthesis

A stereoselective synthesis method for azabicyclohexane carboxylic acid derivatives has been described, highlighting the importance of controlling stereoselectivity in the synthesis of these compounds for potential medicinal chemistry applications (Gan et al., 2013).

Molecular Structure Studies

Studies on the molecular structure of certain bicyclic compounds, including azabicyclooctane derivatives, have been conducted using techniques like X-ray diffraction analysis. These studies provide valuable insights into the three-dimensional configurations of these molecules, which is crucial for understanding their chemical reactivity and potential interactions with biological targets (Moriguchi et al., 2014).

Application in Total Synthesis

The methodology involving amidyl radical cyclization has been applied in the formal total synthesis of complex alkaloids like peduncularine, showcasing the utility of tert-butyl azabicyclohexane derivatives in synthesizing structurally complex and biologically significant natural products (Lin et al., 2000).

Safety and Hazards

The related compound “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate” has been classified as causing skin irritation and serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZFUILVSGRYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)

![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)

![(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3166519.png)

![Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B3166520.png)